An In-depth Technical Guide to the Synthesis and Properties of Dibenzyl Carbonate
An In-depth Technical Guide to the Synthesis and Properties of Dibenzyl Carbonate
Abstract: Dibenzyl carbonate (DBC) is a versatile organic compound with significant applications in the pharmaceutical, agrochemical, and polymer industries. Valued for its low toxicity and stability, it serves as a crucial benzylating agent, a protecting group for alcohols in complex syntheses, and an intermediate in the production of specialty polymers and active pharmaceutical ingredients (APIs).[1][2] This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of dibenzyl carbonate, tailored for researchers, scientists, and drug development professionals. It details modern synthetic methodologies, including sustainable catalytic transesterification and direct carboxylation, presenting quantitative data and experimental protocols.
Physicochemical Properties
Dibenzyl carbonate is a white, crystalline powder or a colorless low-melting solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below, providing essential data for laboratory and industrial applications.
Table 1: Physicochemical Properties of Dibenzyl Carbonate
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 3459-92-5 | [1][3][4] |
| Molecular Formula | C₁₅H₁₄O₃ | [1][3][5] |
| Molecular Weight | 242.27 g/mol | [1][3][5] |
| Appearance | White crystalline powder to lump | [1][6] |
| Melting Point | 29-33 °C (lit.) | [3][4][7][8] |
| Boiling Point | 180-190 °C at 2 mmHg (lit.) | [1][4][7][8] |
| Solubility | Sparingly soluble in water (0.099 g/L at 25°C) | [6][7][8] |
| Refractive Index | 1.5485 | [4][6] |
| LogP | 3.70 |[3] |
Synthesis of Dibenzyl Carbonate
The synthesis of dibenzyl carbonate can be achieved through several routes. Modern methods prioritize sustainability, moving away from hazardous reagents like phosgene towards greener alternatives such as dimethyl carbonate (DMC) and carbon dioxide (CO₂).[9][10]
Overview of Synthetic Routes
The primary methods for synthesizing dibenzyl carbonate include:
-
Transesterification: Reaction of a dialkyl carbonate (e.g., dimethyl carbonate) with benzyl alcohol.[11][12]
-
Direct Carboxylation: Direct reaction of benzyl alcohol with CO₂.[6][8]
-
Phosgenation (Historical): Reaction of benzyl alcohol with phosgene, a method now largely avoided due to the high toxicity of phosgene.[12]
Transesterification Routes
Transesterification using dimethyl carbonate (DMC) is an environmentally friendly and efficient method.[10] The reaction is typically performed in the presence of a catalyst. A variety of basic catalysts can be used, ranging from simple inorganic bases to more complex organocatalysts.[12]
A sustainable protocol involves the transesterification of DMC with an excess of benzyl alcohol at 90 °C, using catalysts like CsF/α-Al₂O₃ or [P₈,₈,₈,₁][H₃COCO₂] at low loadings (1% mol).[9][11] The heterogeneous catalyst CsF/α-Al₂O₃ is particularly effective, allowing for yields up to 70% and enabling the recovery and recycling of both the catalyst and excess benzyl alcohol.[11][13]
Table 2: Selected Catalytic Methods for Dibenzyl Carbonate Synthesis
| Method | Catalyst | Key Conditions | Yield | Remarks | Reference(s) |
|---|---|---|---|---|---|
| Transesterification | CsF/α-Al₂O₃ | DMC, excess Benzyl Alcohol, 90°C | Up to 70% | Recyclable catalyst and alcohol; sustainable. | [9][11][13] |
| Transesterification | [P₈,₈,₈,₁][H₃COCO₂] | DMC, excess Benzyl Alcohol, 90°C | ~65% | Homogeneous catalyst. | [9][11] |
| Transesterification | Potassium Carbonate | DMC, Benzyl Alcohol, heated to boil | Good | Simple, effective basic catalyst. | [12] |
| Direct Carboxylation | Tributylphosphine / CyTMG | CO₂, Benzyl Alcohol, CBr₄, DMF, RT | 67.3% | Utilizes CO₂ as a C1 source. |[6][8] |
Direct Carboxylation with CO₂
The direct synthesis from benzyl alcohol and carbon dioxide represents a highly attractive green chemistry approach. One documented method involves stirring a solution of benzyl alcohol, tributylphosphine, and CyTMG in DMF, followed by the addition of CO₂ at room temperature and subsequent reaction with tetrabromomethane.[6] This process yields dibenzyl carbonate after work-up and purification.[6][8]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following sections outline protocols for two common synthesis methods.
Protocol 1: Synthesis via Transesterification
This protocol is based on the principles of reacting a dialkyl carbonate with benzyl alcohol using a basic catalyst.[12]
Materials:
-
Dimethyl carbonate (DMC)
-
Benzyl alcohol
-
Potassium carbonate (K₂CO₃)
-
Toluene (optional solvent)
-
Standard glassware for reflux
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine dimethyl carbonate, benzyl alcohol (e.g., molar ratio of 1:3 to 1:5), and a catalytic amount of potassium carbonate (e.g., 0.01 to 0.001 molar equivalents relative to DMC).[12]
-
Heating: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by techniques like GC-MS to observe the consumption of starting materials and the formation of the intermediate benzyl methyl carbonate and the final product, dibenzyl carbonate.[14]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it via rotary evaporation. The catalyst can be removed by filtration.
-
Purification: The crude product is purified by vacuum distillation to remove unreacted benzyl alcohol and other volatile components, yielding pure dibenzyl carbonate.
Protocol 2: Synthesis via Direct Reaction with CO₂
This protocol describes the synthesis from benzyl alcohol and carbon dioxide.[6]
Materials:
-
Benzyl alcohol (1.08 g, 10.0 mmol)
-
Tributylphosphine
-
CyTMG (1-Cyclohexyl-2,2,4,4-tetramethylguanidine)
-
Tetrabromomethane (CBr₄)
-
Dimethylformamide (DMF, solvent)
-
Carbon dioxide (gas)
-
Ethyl acetate, 0.5 M HCl (aq), saturated NaHCO₃ (aq) for work-up
-
Na₂SO₄ or MgSO₄ for drying
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a stirred solution of benzyl alcohol, tributylphosphine (1.50 mmol), and CyTMG (2.00 mmol) in DMF (2.00 mL), bubble CO₂ gas at room temperature.[6]
-
Addition: After 15 minutes, add tetrabromomethane (2.00 mmol), seal the reaction vessel, and stir the contents for 2 hours.[6]
-
Aqueous Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer successively with 0.5 M aqueous HCl and saturated aqueous NaHCO₃ solution. Dry the organic layer over anhydrous Na₂SO₄.[6]
-
Purification: After filtering off the drying agent, concentrate the solution under reduced pressure. The crude product is purified by column chromatography on silica gel (e.g., using a cyclohexane/ethyl acetate mixture as eluent) to yield pure dibenzyl carbonate.[6][8]
Applications in Research and Drug Development
Dibenzyl carbonate's unique properties make it a valuable tool in several scientific and industrial fields.
-
Benzylating Agent: It is widely used as a C- and N-benzylating agent for various substrates, including phenols, primary aliphatic amines, and methylene-active compounds.[8][13] These reactions often proceed under mild conditions, offering an advantage over harsher reagents like benzyl halides.
-
Protecting Group: In multi-step organic synthesis, particularly in pharmaceutical development, dibenzyl carbonate serves as an excellent reagent for introducing the benzyloxycarbonyl (Cbz or Z) protecting group for alcohols.[1][2]
-
Pharmaceutical & Agrochemical Intermediate: The compound is a key precursor for benzyl carbazates, which are vital intermediates in the synthesis of crop protection agents and active pharmaceutical ingredients (APIs).[12]
-
Polymer Science: Dibenzyl carbonate is employed as a plasticizer and modifier in the production of polymers such as PVC.[1] It also finds use in the synthesis of polycarbonate plastics, where it can enhance thermal stability and durability.[1]
Conclusion
Dibenzyl carbonate is a compound of significant industrial and academic interest due to its favorable properties and versatile reactivity. The development of sustainable synthesis protocols, particularly those utilizing non-toxic reagents like dimethyl carbonate and CO₂, has enhanced its appeal as a green chemical. Its established roles as a benzylating agent, a protecting group reagent, and a key synthetic intermediate underscore its continued importance for researchers and professionals in chemistry and drug development. This guide provides the core technical information required to effectively synthesize, handle, and apply dibenzyl carbonate in a research and development setting.
References
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